molecular formula C10H12N2O4 B15132359 2-Amino-2-(phenylmethoxycarbonylamino)acetic acid

2-Amino-2-(phenylmethoxycarbonylamino)acetic acid

Cat. No.: B15132359
M. Wt: 224.21 g/mol
InChI Key: YPUGXSFTDFBTQG-UHFFFAOYSA-N
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Description

2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid is an organic compound with the molecular formula C10H12N2O4 It is a derivative of acetic acid, featuring a benzyloxycarbonyl-protected hydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid typically involves the reaction of benzyloxycarbonyl hydrazine with chloroacetic acid. The reaction is carried out in an aqueous medium under basic conditions, often using sodium hydroxide as the base. The reaction proceeds through nucleophilic substitution, where the hydrazine group attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of the benzyloxycarbonyl protecting group.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Deprotected hydrazine derivatives.

    Substitution: Various substituted hydrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid involves its interaction with various molecular targets. The benzyloxycarbonyl group can be cleaved under specific conditions, revealing the active hydrazine moiety. This hydrazine group can then participate in various biochemical reactions, potentially interacting with enzymes and other proteins, thereby influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1-((Benzyloxy)carbonyl)hydrazinyl)propanoic acid: Similar structure but with a propanoic acid backbone.

    2-(1-((Benzyloxy)carbonyl)hydrazinyl)butanoic acid: Features a butanoic acid backbone.

    2-(1-((Benzyloxy)carbonyl)hydrazinyl)pentanoic acid: Contains a pentanoic acid backbone.

Uniqueness

2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid is unique due to its specific acetic acid backbone, which influences its reactivity and potential applications. The presence of the benzyloxycarbonyl protecting group also adds to its versatility in synthetic chemistry, allowing for selective deprotection and further functionalization.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

2-amino-2-(phenylmethoxycarbonylamino)acetic acid

InChI

InChI=1S/C10H12N2O4/c11-8(9(13)14)12-10(15)16-6-7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,15)(H,13,14)

InChI Key

YPUGXSFTDFBTQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C(=O)O)N

Origin of Product

United States

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